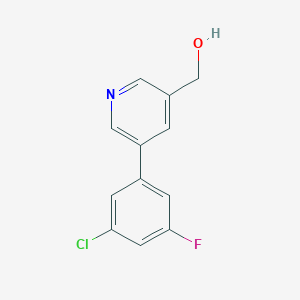

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol

Beschreibung

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is a heteroaromatic compound featuring a pyridine core substituted with a 3-chloro-5-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position. This structure combines halogenated aromatic moieties with a polar alcohol functional group, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling reactions or oxidation/reduction steps to introduce the hydroxymethyl group .

Eigenschaften

CAS-Nummer |

1346692-19-0 |

|---|---|

Molekularformel |

C12H9ClFNO |

Molekulargewicht |

237.66 g/mol |

IUPAC-Name |

[5-(3-chloro-5-fluorophenyl)pyridin-3-yl]methanol |

InChI |

InChI=1S/C12H9ClFNO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-6,16H,7H2 |

InChI-Schlüssel |

FHNWBSGJQXSWQR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1F)Cl)C2=CN=CC(=C2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to construct the biaryl backbone of the compound. A representative protocol involves:

-

Reactants : 5-Bromopyridin-3-yl methanol and 3-chloro-5-fluorophenylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (1.5 mol%) in a dioxane/water (3:1) solvent system.

-

Base : Na₂CO₃ (2.0 equiv) at 100°C under argon for 12 hours.

-

Yield : 68–72% after purification via silica chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C |

| Catalyst Loading | 1.5 mol% Pd(PPh₃)₄ |

| Solvent System | Dioxane/H₂O (3:1) |

| Isolated Yield | 68–72% |

This method benefits from tolerance to halogenated substrates and avoids harsh conditions.

Nucleophilic Aromatic Substitution

Halogen Exchange Reactions

Vapor-phase fluorination and chlorination are critical for introducing halogen groups. For example:

-

Substrate : 5-(3-Chlorophenyl)pyridin-3-yl methanol.

-

Yield : 85% with >99% regioselectivity for the 5-fluorophenyl group.

Industrial-Scale Optimization :

-

Temperature : 300–350°C to minimize polyhalogenation byproducts.

-

Byproduct Recycling : Unwanted dichloro derivatives are reduced to 3-(trifluoromethyl)pyridine and reintroduced into the reactor.

Multi-Component Cyclocondensation

One-Pot Synthesis

A three-component reaction streamlines the synthesis:

-

Step 1 : Condensation of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate.

-

Step 3 : Reduction of the ketone intermediate using NaBH₄ in methanol.

Reaction Conditions :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Benzaldehyde, ethyl acetoacetate | 80°C, 4 h | 89% |

| 2 | NH₄OAc, AcOH | 120°C, 6 h | 76% |

| 3 | NaBH₄, MeOH | 0°C to RT, 2 h | 92% |

This approach reduces purification steps and improves overall efficiency.

Industrial Production Methods

Vapor-Phase Catalytic Reactions

Large-scale synthesis employs vapor-phase reactors to enhance throughput:

Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 7.89–7.92 (m, 2H, Ar-H), 4.62 (s, 2H, CH₂OH).

-

IR : ν 3,280 cm⁻¹ (O-H), 1,550 cm⁻¹ (C=C aromatic).

Challenges and Optimization Strategies

Byproduct Formation

Wissenschaftliche Forschungsanwendungen

(5-(3-Chlor-5-fluorphenyl)pyridin-3-yl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Als potenzieller Leitstoff für die Medikamentenentwicklung erforscht, aufgrund seiner einzigartigen Strukturmerkmale.

Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von (5-(3-Chlor-5-fluorphenyl)pyridin-3-yl)methanol ist nicht vollständig geklärt. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren, vermittelt, was zur Modulation biologischer Pfade führt. Das Vorhandensein der Chlor- und Fluor-Substituenten kann seine Bindungsaffinität und Spezifität gegenüber diesen Zielen verstärken.

Ähnliche Verbindungen:

- (5-(2-Chlor-5-fluorphenyl)pyridin-3-yl)methanol

- (5-(3-Chlor-2-fluorphenyl)pyridin-3-yl)methanol

Vergleich:

- Strukturelle Unterschiede: Die Position der Chlor- und Fluor-Substituenten am Phenylring variiert bei diesen Verbindungen.

- Einzigartige Merkmale: (5-(3-Chlor-5-fluorphenyl)pyridin-3-yl)methanol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann.

- Anwendungen: Während ähnliche Verbindungen einige Anwendungen gemeinsam haben, können die einzigartigen Strukturmerkmale von (5-(3-Chlor-5-fluorphenyl)pyridin-3-yl)methanol zu unterschiedlichen Eigenschaften und potenziellen Anwendungen in Forschung und Industrie führen.

Wirkmechanismus

The mechanism of action of (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol, differing primarily in substituents on the pyridine or phenyl rings:

Notes:

- *Calculated molecular weight based on formula.

- The methanamine derivative (CAS 1346692-32-7) replaces the alcohol with an amine, increasing basicity and altering solubility .

- Trifluoromethyl-substituted analogs (CAS 943551-28-8, 131747-59-6) exhibit enhanced lipophilicity and metabolic stability compared to chloro/fluoro derivatives .

Physicochemical Properties

Data from analogs highlight trends:

- Lipophilicity : The trifluoromethyl group (logP ~1.59 for CAS 131747-59-6 ) increases hydrophobicity compared to chlorine/fluorine substituents.

- Acidity : The alcohol group’s pKa in similar compounds is predicted to be ~13.36 , suggesting weak acidity, comparable to benzyl alcohol.

- Boiling Point/Density: For (5-Trifluoromethyl-pyridin-3-yl)-methanol, predicted boiling point is 223.8±35.0°C and density 1.362±0.06 g/cm³ . Chlorine/fluorine substituents may reduce volatility due to increased molecular weight.

Biologische Aktivität

(5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol, with the CAS number 1346692-19-0, is a compound of interest due to its potential biological activities. Its molecular formula is C12H9ClFNO, and it has a molecular weight of 237.66 g/mol. This article aims to explore the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClFNO |

| Molecular Weight | 237.66 g/mol |

| CAS Number | 1346692-19-0 |

| MDL Number | MFCD19688943 |

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative activity of related compounds that share structural similarities with this compound. For instance, derivatives with similar pyridine and phenyl groups have shown significant inhibition against various cancer cell lines.

Case Study: Antiproliferative Screening

In a study examining a series of pyridine derivatives, compounds similar to this compound were subjected to in vitro antiproliferative screening against a panel of 60 cancer cell lines. Key findings include:

- IC50 Values : Compounds exhibited IC50 values ranging from 1.25 µM to 8.44 µM across different cell lines, indicating potent inhibitory effects on cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| Colon KM12 | 1.25 |

| CNS SNB-75 | 1.26 |

| Melanoma MDA-MB-435 | 1.41 |

| Renal A498 | 1.33 |

The results suggest that the compound may be effective against multiple types of cancer, particularly colon and CNS cancers.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Targeting Specific Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth and survival.

Therapeutic Potential

Given its promising biological activity, this compound could have potential therapeutic applications in oncology. Further research is needed to explore its efficacy in vivo and determine its safety profile.

Q & A

Basic: What are the recommended synthetic strategies for preparing (5-(3-Chloro-5-fluorophenyl)pyridin-3-yl)methanol?

Methodological Answer:

The synthesis typically involves fluorination and reduction steps. For analogous pyridine methanol derivatives, fluorinated intermediates are generated using reagents like potassium fluoride in dimethyl sulfoxide (DMSO), followed by reduction with lithium aluminum hydride (LiAlH4) to yield the methanol moiety . In one protocol, (3-chloro-5-fluorophenyl)methanol was used as a precursor in multi-step syntheses for radiofluorinated probes, highlighting the importance of protecting groups and controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) to prevent oxidation .

Basic: How do substituents influence the physicochemical properties of this compound?

Methodological Answer:

The 3-chloro-5-fluorophenyl and pyridinyl groups contribute to its electronic and steric properties. Fluorine atoms enhance metabolic stability and lipophilicity, improving membrane permeability, while the chloro group increases electrophilicity, influencing reactivity in cross-coupling reactions . Computational tools (e.g., PubChem data) can predict logP, polar surface area, and hydrogen-bonding capacity to guide solubility and stability assessments .

Basic: What solvents and storage conditions are optimal for this compound?

Methodological Answer:

Pyridine methanol derivatives are often freely soluble in methanol, ethanol, and dichloromethane . For long-term storage, anhydrous conditions (e.g., desiccators under nitrogen) and temperatures below –20°C are recommended to prevent oxidation of the methanol group. Stability in solution varies; prepare fresh solutions for critical experiments and avoid prolonged exposure to light or moisture .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard for resolving bond angles, torsion angles, and stereochemistry . For example, in related pyridine methanol structures, SC-XRD confirmed the planarity of the pyridine ring and hydrogen-bonding patterns between the methanol –OH and adjacent electronegative groups . Discrepancies in data (e.g., thermal motion artifacts) require iterative refinement and validation using tools like PLATON or Mercury .

Advanced: What role does this compound play in developing PET imaging probes?

Methodological Answer:

this compound serves as a precursor for radiofluorinated tracers. In one study, it was incorporated into MLN-4760 derivatives for positron emission tomography (PET) imaging of angiotensin-converting enzyme 2 (ACE2). Key steps included isotopic exchange with <sup>18</sup>F and tert-butyl protection of reactive carboxyl groups to stabilize intermediates during synthesis .

Advanced: How can synthetic routes be optimized for scale-up without compromising yield?

Methodological Answer:

Optimization involves:

- Solvent selection : Mixed solvents (e.g., methanol/dichloromethane) improve intermediate solubility and reaction homogeneity .

- Catalysis : Palladium catalysts enhance Suzuki-Miyaura coupling efficiency for aryl-pyridine bond formation.

- Process control : Real-time monitoring (e.g., TLC/HPLC) ensures step completion, while LiAlH4 reduction is quenched carefully to avoid over-reduction .

Advanced: What strategies mitigate challenges in handling reactive intermediates during synthesis?

Methodological Answer:

- Protecting groups : tert-Butyloxycarbonyl (Boc) groups shield amines or alcohols during harsh reactions .

- Low-temperature techniques : Grignard or lithiation reactions are performed at –78°C to control exothermic side reactions.

- Purification : Flash chromatography with silica gel or preparative HPLC isolates sensitive intermediates before deprotection .

Advanced: How should researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Multi-technique validation : Cross-validate nuclear magnetic resonance (NMR) data with mass spectrometry (MS) and infrared (IR) spectroscopy. For crystallographic disputes, re-refine data with alternative software (e.g., OLEX2 vs. SHELX) and check for twinning or disorder .

- DFT calculations : Density functional theory (DFT) models predict stable conformers and compare theoretical/experimental bond lengths to identify anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.